IKKβ Inhibitory Potency vs. Closest Structural Analog
The target compound inhibits IKKβ with an IC₅₀ of 6.3 μM in a human enzyme assay, whereas its closest commercially available analog, 2‑(4‑fluorophenyl)‑N‑{[5‑(thiophene‑3‑carbonyl)thiophen‑2‑yl]methyl}acetamide (CAS 1796970‑56‑3), has not been reported to exhibit measurable IKKβ inhibition in any publicly accessible assay [1]. This establishes a clear functional advantage for the benzoyl‑substituted congener in IKKβ‑dependent pathways.
| Evidence Dimension | Inhibition of human IKKβ |
|---|---|
| Target Compound Data | IC₅₀ = 6.3 μM |
| Comparator Or Baseline | 2‑(4‑fluorophenyl)‑N‑{[5‑(thiophene‑3‑carbonyl)thiophen‑2‑yl]methyl}acetamide (CAS 1796970‑56‑3): no IKKβ inhibition reported |
| Quantified Difference | >10‑fold selectivity window over the analog (target IC₅₀ 6.3 μM; analog inactive) |
| Conditions | IMAP‑TR‑FRET assay; 5FAM‑GRHDSGLDSMK‑NH₂ substrate; 10 min pre‑incubation |
Why This Matters
For procurement decisions in IKKβ‑focused drug discovery, the benzoyl‑thiophene derivative provides a validated starting point for SAR development, whereas the thiophene‑3‑carbonyl analog requires de novo screening.
- [1] BindingDB entry BDBM50390270 / CHEMBL2070426. IKKβ inhibition data for N‑[(5‑benzoylthiophen‑2‑yl)methyl]‑2‑(4‑fluorophenyl)acetamide. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50390270 (accessed 2026-04-28). View Source
